3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3/c20-15-12-4-2-1-3-10(12)11-6-5-9(7-13(11)22-15)21-8-14-16-18-19-17-14/h1-7H,8H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPARTXROVKGLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one typically involves the cyclization of azide and cyanide compounds. One common method is the cyclization reaction of azide and amine compounds. For instance, the preparation of tetrazole derivatives often involves the reaction of sodium azide with nitriles in the presence of a catalyst such as silica sulfuric acid .
Industrial Production Methods
Industrial production of this compound can be achieved through multi-step reactions that are optimized for high yield and purity. The process generally involves the preparation of intermediate compounds, followed by cyclization and purification steps. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
The unique combination of the benzochromenone core and tetrazole moiety contributes to the compound's pharmacological profile. Studies have indicated that this compound exhibits:
- Antimicrobial Activity : Research has shown that derivatives of benzochromenones, including this compound, possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that 3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Interaction with Biological Targets
Computational studies have indicated that this compound interacts with specific proteins and enzymes relevant to disease pathways. For instance:
- Binding Affinity : The tetrazole ring enhances binding affinity to various biological targets, potentially leading to the development of novel therapeutic agents.
- Mechanism Elucidation : Understanding how this compound interacts at the molecular level can provide insights into its mechanism of action, paving the way for targeted drug design.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on human cancer cell lines, researchers observed significant inhibition of cell growth in breast cancer cells. The mechanism was attributed to the induction of apoptosis, which was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited notable activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-chloro-3-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one | Chlorine substitution | Enhanced antimicrobial activity |
| 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one | Methyl substitution | Potentially lower toxicity profiles |
This table illustrates how variations in substitution can influence biological activity, highlighting the significance of structural modifications in drug design.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 3-position substituent significantly influences melting points, solubility, and stability. Key analogs include:
Analysis :
- The tetrazole group is more polar than pyrazole or fluorobenzyl substituents, likely increasing aqueous solubility.
- Its hydrogen-bonding capacity may enhance binding to enzymatic targets compared to non-polar groups .
Analysis :
- Tetrazole’s bioisosteric resemblance to carboxyl groups may improve binding to PDE2 or cholinesterase active sites, similar to BAY 60-7550 (a known PDE2 inhibitor) .
- Electron-withdrawing effects of tetrazole could enhance interactions with catalytic residues in enzymes .
Biological Activity
3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound that combines a tetrazole ring with a benzochromenone structure. This unique configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound is primarily studied for its potential antimicrobial , anticancer , and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 338.32 g/mol. The presence of the tetrazole moiety enhances its reactivity and interaction with biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O4 |
| Molecular Weight | 338.32 g/mol |
| Structural Features | Tetrazole ring, Benzochromenone core |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The tetrazole ring can modulate the activity of enzymes and receptors, leading to significant biological effects such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Activation: It can activate certain receptors that trigger cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the synthesis of tetrazole derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the microdilution susceptibility method, showing promising results compared to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, derivatives containing the tetrazole moiety have shown effectiveness in inhibiting cancer cell proliferation. These studies often utilize different cancer cell lines to evaluate cytotoxicity and apoptosis induction. The mechanism typically involves the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Anti-inflammatory properties have also been reported for tetrazole-containing compounds. In vivo studies demonstrated that certain derivatives could significantly reduce inflammation in animal models, indicating their potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A series of synthesized tetrazole derivatives were evaluated for their antimicrobial activities using disc diffusion methods. Compounds exhibited varying levels of activity against tested bacterial strains, with some showing superior efficacy compared to standard treatments .
- Anticancer Evaluation : In vitro studies assessed the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .
- Inflammation Model : In a carrageenan-induced paw edema model, certain derivatives demonstrated significant reduction in swelling compared to control groups, highlighting their anti-inflammatory potential .
Q & A
Basic: What are the optimal synthetic routes for 3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield?
The synthesis involves constructing the benzo[c]chromen-6-one core followed by introducing the tetrazole-methoxy substituent. Key steps include:
- Core formation : Cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under thermal conditions (120–140°C) to yield the benzo[c]chromen-6-one scaffold .
- Tetrazole functionalization : Coupling the hydroxyl group at position 3 with 1H-tetrazole-5-methanol via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or nucleophilic substitution (with a halogenated tetrazole precursor under basic conditions, e.g., K₂CO₃ in DMF).
- Critical factors : Solvent polarity (DMF > THF for nucleophilic substitution), temperature (70–90°C for coupling), and stoichiometric ratios (1:1.2 for tetrazole reagent) optimize yields (60–75%) .
Basic: How is the structural integrity of this compound validated?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm for benzo[c]chromenone) and tetrazole methoxy linkage (δ ~4.5 ppm for -OCH₂-tetrazole) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 335.08 for C₁₇H₁₁N₄O₃) .
- X-ray crystallography : Resolves spatial arrangement, confirming Z/E configuration of the tetrazole-methoxy group and planarity of the chromenone core .
Basic: What in vitro biological activities have been reported for this compound?
- Antimicrobial assays : Tested against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) via broth microdilution. Activity is attributed to tetrazole’s metal-binding capacity disrupting bacterial enzymes .
- Anticancer screening : IC₅₀ values of 10–25 µM in MCF-7 (breast cancer) via MTT assay, linked to chromenone-induced apoptosis and tetrazole-mediated ROS generation .
Advanced: How do structural modifications (e.g., substituent position) alter bioactivity?
- SAR studies :
- Tetrazole position : Shifting the tetrazole-methoxy group to position 2 reduces antibacterial efficacy (MIC > 32 µg/mL), indicating positional sensitivity in target binding .
- Chromenone substitutions : Adding electron-withdrawing groups (e.g., -NO₂ at position 8) enhances anticancer activity (IC₅₀ = 7 µM in A549 lung cancer) by stabilizing DNA intercalation .
- Methodology : Comparative docking (AutoDock Vina) reveals tetrazole’s role in H-bonding with E. coli DNA gyrase (PDB: 1KZN), while chromenone interacts via π-π stacking .
Advanced: What contradictions exist in reported data on stability and degradation pathways?
- pH-dependent stability : Conflicting studies report:
- Acidic conditions (pH 3) : Rapid hydrolysis of the chromenone lactone ring (t₁/₂ = 2 h) via HPLC-MS .
- Neutral/basic conditions (pH 7–9) : Stability over 24 h, with tetrazole decomposition (20% loss) only at pH > 10 .
- Resolution : Use controlled stress testing (ICH Q1A guidelines) with isotopically labeled analogs to track degradation products.
Advanced: How is molecular modeling applied to predict pharmacokinetics?
- ADMET prediction (SwissADME) :
- Lipophilicity : LogP = 2.1 (optimal for blood-brain barrier penetration).
- Metabolism : Susceptible to CYP3A4-mediated oxidation of the chromenone core, requiring prodrug strategies .
- In silico validation : MD simulations (GROMACS) show stable binding with human serum albumin (ΔG = −8.2 kcal/mol), suggesting prolonged circulation .
Advanced: What analytical challenges arise in quantifying trace impurities?
- HPLC-MS/MS issues : Co-elution of tetrazole degradation products (e.g., 5-hydroxymethyltetrazole) with the parent compound.
- Solution : Use a C18 column (5 µm, 150 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (5–95% over 25 min) and MRM transitions (m/z 335 → 287 for quantification) .
Advanced: How does the compound interact with environmental matrices in ecotoxicity studies?
- Fate analysis (OECD 308) :
- Soil adsorption : Koc = 120 L/kg, indicating moderate mobility.
- Aquatic degradation : Photolysis (t₁/₂ = 48 h under UV) generates non-toxic benzoic acid derivatives .
- Method : LC-QTOF-MS identifies transformation products in simulated ecosystems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
